2-Furanacetic acid, 1,1-dimethylethyl ester 2-Furanacetic acid, 1,1-dimethylethyl ester
Brand Name: Vulcanchem
CAS No.: 65372-09-0
VCID: VC7991017
InChI: InChI=1S/C10H14O3/c1-10(2,3)13-9(11)7-8-5-4-6-12-8/h4-6H,7H2,1-3H3
SMILES: CC(C)(C)OC(=O)CC1=CC=CO1
Molecular Formula: C10H14O3
Molecular Weight: 182.22 g/mol

2-Furanacetic acid, 1,1-dimethylethyl ester

CAS No.: 65372-09-0

Cat. No.: VC7991017

Molecular Formula: C10H14O3

Molecular Weight: 182.22 g/mol

* For research use only. Not for human or veterinary use.

2-Furanacetic acid, 1,1-dimethylethyl ester - 65372-09-0

Specification

CAS No. 65372-09-0
Molecular Formula C10H14O3
Molecular Weight 182.22 g/mol
IUPAC Name tert-butyl 2-(furan-2-yl)acetate
Standard InChI InChI=1S/C10H14O3/c1-10(2,3)13-9(11)7-8-5-4-6-12-8/h4-6H,7H2,1-3H3
Standard InChI Key NMWDNCBIPLPTEH-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)CC1=CC=CO1
Canonical SMILES CC(C)(C)OC(=O)CC1=CC=CO1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a furan ring (a five-membered aromatic heterocycle with one oxygen atom) linked to an acetic acid moiety, which is esterified with a tert-butyl group. The IUPAC name, tert-butyl 2-(furan-2-yl)acetate, reflects this structure . Key identifiers include:

  • SMILES: CC(C)(C)OC(=O)CC1=CC=CO1\text{CC(C)(C)OC(=O)CC1=CC=CO1}

  • InChIKey: NMWDNCBIPLPTEH-UHFFFAOYSA-N\text{NMWDNCBIPLPTEH-UHFFFAOYSA-N} .

Physical Properties

While explicit data on melting/boiling points are unavailable in the provided sources, the compound’s solubility aligns with typical ester behavior, being soluble in nonpolar organic solvents like cyclohexane and insoluble in water . The tert-butyl group enhances steric bulk, potentially improving stability during synthetic reactions.

Table 1: Key Physicochemical Data

PropertyValueSource
Molecular FormulaC10H14O3\text{C}_{10}\text{H}_{14}\text{O}_3
Molecular Weight182.22 g/mol
CAS Number65372-09-0
SolubilityOrganic solvents

Synthesis Methods

Alternative Route: Trichloroacetimidate Reagent

A high-yield method employs tert-butyl 2,2,2-trichloroacetimidate, a reagent designed for tert-butyl ester formation under mild conditions . This approach avoids harsh acids and is favored for sensitive substrates:

RCOOH+Cl3CC(=NH)OC(CH3)3RCOOC(CH3)3+Cl3CC(=NH)OH\text{RCOOH} + \text{Cl}_3\text{CC(=NH)OC(CH}_3\text{)}_3 \rightarrow \text{RCOOC(CH}_3\text{)}_3 + \text{Cl}_3\text{CC(=NH)OH}

Yields typically exceed 80-90% after purification .

Table 2: Comparison of Synthesis Methods

MethodConditionsYieldAdvantages
Acid-CatalyzedH+\text{H}^+, refluxModerateSimple setup
TrichloroacetimidateMild, room temp80-90%High efficiency, low side products

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound serves as a precursor in drug synthesis. For example, structurally related esters are implicated in the production of Rosuvastatin impurities, highlighting its role in statin manufacturing . Its furan moiety is particularly valuable for constructing heterocyclic scaffolds prevalent in bioactive molecules .

Functional Group Protection

The tert-butyl ester group acts as a protective moiety for carboxylic acids during multi-step syntheses. Its stability under basic and nucleophilic conditions allows selective deprotection using acidic conditions (e.g., HCl/dioxane\text{HCl}/\text{dioxane}) .

Recent Advances and Future Directions

Catalytic Applications

Recent studies explore its use in palladium-catalyzed cross-coupling reactions, leveraging the furan ring’s electron-rich nature for C–H functionalization . Such methodologies could streamline access to aryl-furan hybrids for material science.

Green Chemistry Initiatives

Efforts to replace traditional esterification catalysts with enzymatic or ionic liquid-based systems aim to reduce environmental impact . These approaches remain experimental but show promise for scalable production.

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